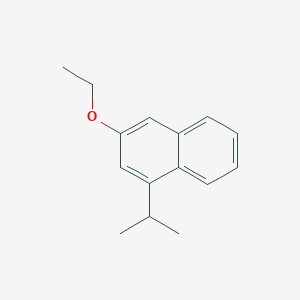

3-Ethoxy-1-isopropylnaphthalene

Descripción

3-Ethoxy-1-isopropylnaphthalene is a substituted naphthalene derivative characterized by an ethoxy group (-OCH₂CH₃) at the 3-position and an isopropyl group (-CH(CH₃)₂) at the 1-position of the naphthalene ring. This compound is of interest in organic synthesis and materials science due to the steric and electronic effects imparted by its substituents. Its structural analogs, such as methylnaphthalenes and halogenated naphthalenes, are better documented .

Propiedades

Fórmula molecular |

C15H18O |

|---|---|

Peso molecular |

214.30 g/mol |

Nombre IUPAC |

3-ethoxy-1-propan-2-ylnaphthalene |

InChI |

InChI=1S/C15H18O/c1-4-16-13-9-12-7-5-6-8-14(12)15(10-13)11(2)3/h5-11H,4H2,1-3H3 |

Clave InChI |

DACSBDFOOQBFMQ-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=CC2=CC=CC=C2C(=C1)C(C)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del 3-Etoxi-1-isopropilnaftaleno se puede lograr a través de varios métodos. Un enfoque común implica la alquilación de derivados del naftaleno. Por ejemplo, el grupo etoxi se puede introducir mediante la síntesis de éter de Williamson, donde un ion etoxi reacciona con un derivado de naftaleno adecuado. El grupo isopropil se puede introducir a través de la alquilación de Friedel-Crafts utilizando cloruro de isopropilo y un catalizador de ácido de Lewis como el cloruro de aluminio.

Métodos de Producción Industrial

La producción industrial de 3-Etoxi-1-isopropilnaftaleno generalmente involucra reacciones de alquilación a gran escala. El proceso está optimizado para un alto rendimiento y pureza, empleando a menudo reactores de flujo continuo y técnicas avanzadas de separación para aislar el producto deseado.

Análisis De Reacciones Químicas

Tipos de Reacciones

El 3-Etoxi-1-isopropilnaftaleno experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar naftoquinonas correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en derivados de dihidronaftaleno.

Sustitución: Las reacciones de sustitución electrófila pueden introducir grupos funcionales adicionales en el anillo de naftaleno.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: La hidrogenación catalítica utilizando paladio sobre carbono es un método típico.

Sustitución: Las reacciones de alquilación y acilación de Friedel-Crafts a menudo utilizan cloruro de aluminio como catalizador.

Productos Principales

Oxidación: Naftoquinonas

Reducción: Derivados de dihidronaftaleno

Sustitución: Varios naftalenos sustituidos dependiendo del electrófilo utilizado.

Aplicaciones Científicas De Investigación

El 3-Etoxi-1-isopropilnaftaleno tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.

Biología: Se estudia por su potencial actividad biológica e interacciones con biomoléculas.

Medicina: Se investiga por sus posibles propiedades terapéuticas.

Industria: Se utiliza en la producción de tintes, fragancias y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción del 3-Etoxi-1-isopropilnaftaleno implica su interacción con objetivos moleculares específicos. Los grupos etoxi e isopropil influyen en su afinidad de unión y reactividad con enzimas y receptores. Las vías involucradas a menudo incluyen la modulación de la actividad enzimática y la alteración de los procesos de señalización celular.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following table compares 3-Ethoxy-1-isopropylnaphthalene with structurally related compounds from the provided evidence:

Key Observations:

- Substituent Influence : The ethoxy and isopropyl groups in 3-Ethoxy-1-isopropylnaphthalene likely reduce water solubility compared to hydroxylated analogs (e.g., Naphthalene-1-ol) due to decreased polarity. Methyl and fluoro substituents, as seen in other analogs, alter volatility and reactivity .

Actividad Biológica

3-Ethoxy-1-isopropylnaphthalene is an organic compound that has garnered interest in various fields, particularly in biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C13H16O

- Molecular Weight : 188.27 g/mol

- CAS Number : 60786-58-5

The biological activity of 3-Ethoxy-1-isopropylnaphthalene is primarily attributed to its interaction with cellular targets, including enzymes and receptors. Its structure allows for potential binding to various biological macromolecules, influencing metabolic pathways and physiological responses.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes.

- Receptor Modulation : It can modulate the activity of certain receptors, potentially affecting signal transduction pathways.

Biological Activity Overview

Research indicates that 3-Ethoxy-1-isopropylnaphthalene exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.

- Cytotoxic Effects : Investigations into its cytotoxicity have shown potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Properties : The compound has been noted for its ability to reduce inflammation in certain biological models.

Case Studies and Research Findings

Several studies have explored the biological effects of 3-Ethoxy-1-isopropylnaphthalene:

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli, showing significant inhibition at varying concentrations.

-

Cytotoxicity Assessment :

- In vitro assays conducted on human cancer cell lines revealed that 3-Ethoxy-1-isopropylnaphthalene induced apoptosis, suggesting its potential as an anticancer agent.

-

Anti-inflammatory Activity :

- Research demonstrated that the compound reduced pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages, indicating its anti-inflammatory potential.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.